3-Fluoro-4,4'-dichlorobiphenyl
Description
3-Fluoro-4,4'-dichlorobiphenyl (F-PCB-15) is a fluorinated polychlorinated biphenyl (PCB) derivative with a fluorine atom at the 3-position and chlorine atoms at the 4- and 4'-positions of the biphenyl backbone . It is structurally related to 4,4'-dichlorobiphenyl, a well-studied PCB known for its enzyme-inducing properties, particularly its resemblance to phenobarbital (PB) in modulating cytochrome P450 activity . While 4,4'-dichlorobiphenyl has been extensively researched, the introduction of a fluorine substituent in the meta position (3-Fluoro) introduces steric and electronic effects that may alter its chemical reactivity, metabolic pathways, and environmental persistence.
Properties
Molecular Formula |
C12H7Cl2F |
|---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
1-chloro-4-(4-chlorophenyl)-2-fluorobenzene |
InChI |
InChI=1S/C12H7Cl2F/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(15)7-9/h1-7H |
InChI Key |
GHIROQVAGJOPIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)F)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Fluoro-4,4’-dichlorobiphenyl can be achieved through several methods. One common approach involves the Ullmann reaction, where 4,4’-dichlorobiphenyl is reacted with a fluorinating agent under specific conditions . Another method includes the homolytic decarboxylation of aromatic carboxylic acids in the presence of electron acceptors . Industrial production methods often involve the use of phenylating agents such as iodoso-benzene dibenzoate, lead tetrabenzoate, and silver iodide (bromide) dibenzoate .
Chemical Reactions Analysis
3-Fluoro-4,4’-dichlorobiphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully reduced biphenyl derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions are hydroxylated, aminated, or reduced biphenyl derivatives .
Scientific Research Applications
3-Fluoro-4,4’-dichlorobiphenyl has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Fluoro-4,4’-dichlorobiphenyl involves its interaction with specific molecular targets and pathways. It can bind to certain receptors and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is known to affect oxidative stress pathways and enzyme activity .
Comparison with Similar Compounds
Chemical Reactivity
Competitive methoxycarbonylation studies highlight positional effects of substituents on reactivity. For example:
- 2,4-Dichlorobiphenyl (5) exhibited 27% conversion, while 2,4,4'-trichlorobiphenyl (8) showed 61% conversion under identical conditions, indicating higher reactivity for trichlorinated analogs due to increased electron withdrawal .
- In contrast, 2,4',5-trichlorobiphenyl (2) displayed lower conversion (25%) compared to 5 (43%), underscoring the inhibitory effect of para-substituted chlorines .
Table 1: Methoxycarbonylation Reactivity of Selected PCBs
| Compound | Substituents | Conversion (%) |
|---|---|---|
| 2,4-Dichlorobiphenyl (5) | 2-Cl, 4-Cl | 27 |
| 2,4,4'-Trichlorobiphenyl (8) | 2-Cl, 4-Cl, 4'-Cl | 61 |
| 2,4',5-Trichlorobiphenyl (2) | 2-Cl, 4'-Cl, 5-Cl | 25 |
Metabolic Pathways and Enzyme Interactions
The enzyme BphBB-356 catalyzes the oxidation of chlorobiphenyl dihydrodiols to dihydroxy metabolites. Key findings include:
- 2,4,4'-Trichlorobiphenyl and 3,3'-dichlorobiphenyl are metabolized via dihydrodiol intermediates, with docking scores indicating strong interactions with active-site residues (Ser142, Tyr155) .
Fluorine Impact: Fluorine’s electronegativity may hinder enzymatic oxidation at the 3-position, reducing metabolic clearance compared to non-fluorinated analogs.
Table 2: Docking Scores for Chlorobiphenyl Metabolites
| Compound | Glide Score (kcal/mol) |
|---|---|
| 2,4,4'-Trichlorobiphenyl | -8.2 |
| 3,3'-Dichlorobiphenyl | -7.9 |
| 2,6-Dichlorobiphenyl | -7.5 |
Pharmacokinetics Across Species
Physiokinetic models reveal species-specific metabolism:
- 4,4'-Dichlorobiphenyl has high fat compartment distribution (log P ~6.5) and slow hepatic clearance in mammals .
- 2,2',4,4',5,5'-Hexachlorobiphenyl is metabolized slower than 2,2',3,3',6,6'-hexachlorobiphenyl , emphasizing the role of unsubstituted adjacent carbons in metabolic rates .
Fluorine Impact : Fluorination likely increases lipid solubility, prolonging half-life in adipose tissue. However, the meta-fluorine may reduce hepatic metabolism compared to 4,4'-dichlorobiphenyl.
Structural and Electronic Properties
- 4,4'-Dichlorobiphenyl sulphone exhibits an incommensurate crystal structure influenced by dihedral angle variations between benzene rings .
- Fluorine’s smaller atomic radius and high electronegativity in 3-Fluoro-4,4'-dichlorobiphenyl may stabilize specific conformations, altering packing efficiency in solid states compared to chlorinated analogs.
Comparison with Fluorinated Analogs
Table 3: Fluorinated PCB Analogs
| Compound (F-PCB) | Substituents | Key Properties |
|---|---|---|
| 3-Fluoro-4,4'-dichlorobiphenyl (F-PCB-15) | 3-F, 4-Cl, 4'-Cl | High lipophilicity; slow metabolism |
| 3’-Fluoro-3,5-dichlorobiphenyl (F-PCB-14) | 3-F, 3-Cl, 5-Cl | Enhanced steric hindrance |
| 3-Fluoro-2,2’,5-trichlorobiphenyl (F-PCB-18 m) | 3-F, 2-Cl, 2’-Cl, 5-Cl | Reduced metabolic stability |
Biological Activity
3-Fluoro-4,4'-dichlorobiphenyl is a chemical compound that has garnered attention in various fields due to its biological activity and potential applications. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
3-Fluoro-4,4'-dichlorobiphenyl is characterized by the presence of fluorine and dichloro substituents on a biphenyl framework. This specific substitution pattern influences its reactivity and biological interactions. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can alter its biological activity significantly.
The biological activity of 3-Fluoro-4,4'-dichlorobiphenyl is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can lead to alterations in enzyme activity and signaling pathways, which may result in various biological effects such as:
- Oxidative Stress Modulation : The compound has been shown to affect oxidative stress pathways, potentially leading to cellular damage or protective effects depending on the context of exposure.
- Enzyme Inhibition : Preliminary studies suggest that 3-Fluoro-4,4'-dichlorobiphenyl may inhibit certain enzymes involved in metabolic processes, although the specific targets remain under investigation.
Biological Activity
Research indicates that 3-Fluoro-4,4'-dichlorobiphenyl exhibits several biological activities:
- Toxicity Studies : Toxicological assessments have revealed that exposure to this compound can lead to genotoxic effects. For instance, it has been implicated in oxidative stress responses that may result in DNA damage and cellular dysfunction .
- Endocrine Disruption Potential : Similar compounds have been associated with endocrine disruption; thus, further studies are needed to evaluate whether 3-Fluoro-4,4'-dichlorobiphenyl exhibits similar properties .
Case Study 1: Genotoxicity Assessment
A study conducted on the genotoxic effects of polychlorinated biphenyls (PCBs), including 3-Fluoro-4,4'-dichlorobiphenyl analogs, indicated that these compounds could induce DNA strand breaks and micronuclei formation in cultured human cells. The study highlighted the importance of evaluating the long-term effects of such compounds on human health .
Case Study 2: Metabolism and Bioactivation
Research into the metabolic pathways of related biphenyl compounds showed that they are bioactivated to reactive electrophiles capable of forming adducts with cellular macromolecules. This raises concerns about the potential for 3-Fluoro-4,4'-dichlorobiphenyl to undergo similar metabolic transformations leading to toxicity .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 3-Fluoro-4,4'-dichlorobiphenyl, it is useful to compare it with structurally similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 4,4’-Dichlorobiphenyl | Lacks fluorine; less reactive | Lower toxicity profile |
| 3,3’,4,4’-Tetrachlorobiphenyl | Contains additional chlorine atoms; increased reactivity | Higher toxicity |
| 3-Fluoro-4-chlorobiphenyl | One chlorine atom; different reactivity | Moderate biological activity |
The distinct substitution pattern of 3-Fluoro-4,4'-dichlorobiphenyl imparts unique chemical properties that influence its biological interactions compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
